Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate
Description
Chemical Structure and Properties Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate is a pyridine derivative with a molecular formula of C₁₀H₁₃N₂O₂ and a molecular weight of 194.23 g/mol (CAS: 1218330-92-7) . Its structure comprises:
- A pyridine ring substituted at the 3-position.
- A methylamino (-NHCH₃) group and a methyl ester (-COOCH₃) attached to the α-carbon.
This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound is primarily used as an intermediate in organic synthesis and explored for pharmacological applications, including antimicrobial and antitumor activities .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C9H12N2O2/c1-10-8(9(12)13-2)7-4-3-5-11-6-7/h3-6,8,10H,1-2H3 |
InChI Key |
FZWOJBPDVWUQHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CN=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically involves the esterification of 2-(methylamino)-2-(pyridin-3-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with enzymes or receptors. The pyridine ring may also participate in binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
Positional isomers of pyridine derivatives exhibit distinct biological and chemical behaviors due to variations in ring substitution patterns.
| Compound Name | Pyridine Substitution | Key Differences | Biological Activity | References |
|---|---|---|---|---|
| Methyl 2-(methylamino)-2-(pyridin-2-yl)acetate | Pyridin-2-yl | Altered hydrogen-bonding and π-π interactions | Reduced antimicrobial efficacy | |
| Methyl 2-(methylamino)-2-(pyridin-4-yl)acetate | Pyridin-4-yl | Enhanced solubility in polar solvents | Potential neuroprotective effects |
Mechanistic Insights :
- The 3-pyridinyl substitution in the parent compound optimizes interactions with enzymatic active sites, such as bacterial dihydrofolate reductase, enhancing antimicrobial activity .
- Pyridin-4-yl analogs may exhibit stronger dipole moments, favoring solubility but reducing membrane permeability .
Ester Variants: Ethyl vs. Methyl Esters
The ester group significantly impacts lipophilicity and metabolic stability.
| Compound Name | Ester Group | Molecular Weight | Key Properties | Applications | References |
|---|---|---|---|---|---|
| Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate | Ethyl | 210.24 g/mol | Higher lipophilicity | Improved blood-brain barrier penetration | |
| Methyl 2-amino-2-(pyridin-3-yl)acetate | Methyl | 180.20 g/mol | Faster metabolic clearance | Intermediate in drug synthesis |
Case Study :
Ethyl esters generally exhibit prolonged half-lives in vivo due to slower hydrolysis by esterases, making them preferable for central nervous system-targeted therapies .
Functional Group Modifications
Substituents like halogens or additional amino groups alter reactivity and bioactivity.
| Compound Name | Substituents | Notable Features | Biological Activity | References |
|---|---|---|---|---|
| Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate | Br, F on phenyl ring | Enhanced lipophilicity and receptor affinity | Potent receptor antagonist | |
| Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate | Thioether and pyrimidine | Improved enzyme inhibition | Anticancer activity |
Mechanistic Insights :
- Bromine and fluorine substitutions increase van der Waals interactions with hydrophobic enzyme pockets, enhancing binding affinity .
- Thioether linkages in pyrimidine derivatives enable covalent binding to cysteine residues in target proteins .
Key Trends :
- Pyridin-3-yl derivatives generally show superior antimicrobial activity compared to pyridin-2-yl or pyridin-4-yl analogs .
- Chlorine substitutions improve DNA-binding capacity, correlating with stronger antitumor effects .
Biological Activity
Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate is an organic compound with a molecular formula of C10H12N2O2 and a molecular weight of approximately 192.22 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The unique structure of this compound features a methylamino group attached to a pyridine ring, which is pivotal for its biological interactions. The compound's ability to interact with various biological targets is influenced by its lipophilicity and structural characteristics, allowing it to penetrate cell membranes effectively.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be effective in treating infections caused by these microorganisms .
2. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Its structure allows for interactions with specific cellular pathways that can inhibit tumor growth. For instance, similar compounds have shown efficacy in various cancer models, suggesting that this compound may also exert similar effects through mechanisms such as apoptosis induction or cell cycle arrest .
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems, particularly its potential influence on γ-aminobutyric acid (GABA) receptors, suggests possible neuropharmacological applications. Compounds with similar structures have been known to modulate neurotransmission, which could lead to therapeutic effects in conditions like anxiety or depression .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to various receptors, influencing signaling pathways that regulate cellular responses.
- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it may alter gene expression profiles within cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study A : Investigated its antibacterial properties against a panel of pathogens, confirming significant activity against both Gram-positive and Gram-negative strains.
- Study B : Explored its anticancer effects in vitro using cancer cell lines, demonstrating reduced proliferation rates and increased apoptosis markers.
- Study C : Examined neuropharmacological effects in animal models, indicating potential anxiolytic properties through GABA receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
